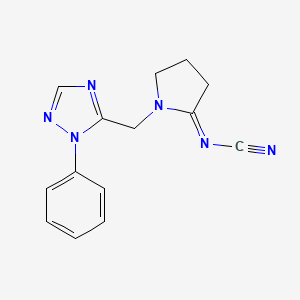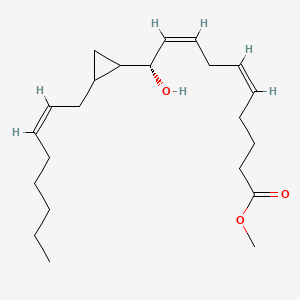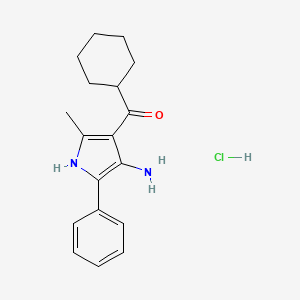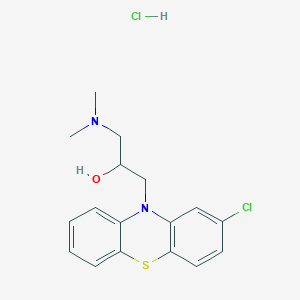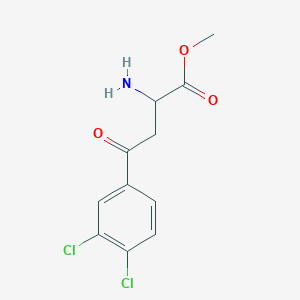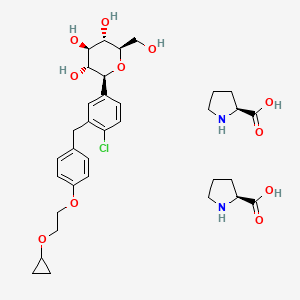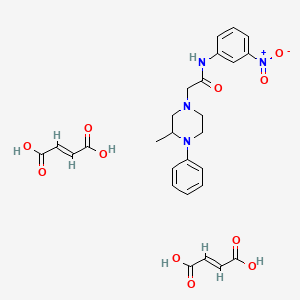
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is a complex organic compound with a unique structure that combines benzoxazole, imidazolidinylidene, and sulfonic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt typically involves multiple steps The imidazolidinylidene moiety is then synthesized and attached to the benzoxazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The benzoxazole and imidazolidinylidene moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazolidinylidene moieties.
Aplicaciones Científicas De Investigación
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or marker in biological assays due to its unique structural features.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt involves its interaction with specific molecular targets and pathways. The benzoxazole and imidazolidinylidene moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar chemical reactivity and biological activity.
Imidazolidinylidene derivatives: Compounds with the imidazolidinylidene moiety may have comparable mechanisms of action and applications.
Sulfonic acid derivatives: These compounds possess the sulfonic acid group, contributing to their solubility and reactivity.
Uniqueness
3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is unique due to its combination of benzoxazole, imidazolidinylidene, and sulfonic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
34328-00-2 |
|---|---|
Fórmula molecular |
C23H22N3NaO6S2 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
sodium;3-[(2E)-2-[(2E)-2-[3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C23H23N3O6S2.Na/c27-15-14-25-19(22(28)26(23(25)33)17-7-2-1-3-8-17)11-12-21-24(13-6-16-34(29,30)31)18-9-4-5-10-20(18)32-21;/h1-5,7-12,27H,6,13-16H2,(H,29,30,31);/q;+1/p-1/b19-11+,21-12+; |
Clave InChI |
CMKGDUPYPXXDAC-JJQRAXEFSA-M |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\3/N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])/N(C2=S)CCO.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])N(C2=S)CCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



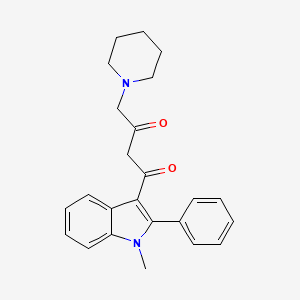
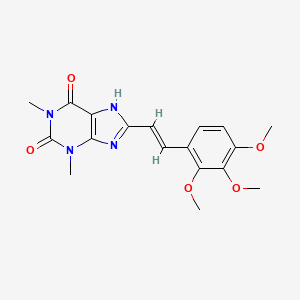

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
